molecular formula C19H28Cl2N2O2 B4734798 4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide

Cat. No. B4734798
M. Wt: 387.3 g/mol
InChI Key: KPMGEJHSNVVKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide involves multiple steps, including reactions with substituted anilines, chlorobutanoyl chloride, and electrophiles in aqueous basic medium or polar aprotic medium. These processes result in various butanamides with significant bioactivity, showcasing the complexity and versatility in synthesizing related compounds (Raza et al., 2019).

Molecular Structure Analysis

Vibrational spectra, HOMO, LUMO, NBO, and MEP analyses provide deep insights into the molecular structure. These studies reveal the molecule's stability, electronic properties, and reactive sites, indicating potential biological activity and interaction mechanisms with biological targets (Mary et al., 2015).

Chemical Reactions and Properties

Compounds structurally related to 4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide exhibit diverse chemical reactions, including selective oxidation of primary alcohols to aldehydes, demonstrating their chemical reactivity and potential for further functionalization (Einhorn et al., 1996).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, are crucial for understanding the compound's behavior under different conditions. For instance, specific derivatives show particular conformations and intermolecular interactions in their crystal structures, influencing their physical stability and reactivity (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other molecules and potential for participating in various chemical reactions, are defined by the compound's molecular structure. Studies on related compounds highlight their potential as intermediates in the synthesis of biologically active molecules and their antioxidative properties, which could be relevant for applications outside of pharmacology (Dineshkumar & Parthiban, 2022).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N2O2/c1-18(2)11-14(12-19(3,4)23-18)22-17(24)6-5-9-25-16-8-7-13(20)10-15(16)21/h7-8,10,14,23H,5-6,9,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMGEJHSNVVKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.